

Application Notes and Protocols for Labeling Oligonucleotides with Acid-PEG25-NHS Ester

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Compound of Interest

Compound Name: Acid-PEG25-NHS ester

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Introduction

The covalent attachment of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs.[1] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of these molecules by increasing their hydrodynamic volume. This modification shields the oligonucleotide from enzymatic degradation, reduces renal clearance, and can decrease immunogenicity.[2][3] **Acid-PEG25-NHS ester** is a specific reagent used for this purpose, featuring a 25-unit PEG chain that provides a balance of solubility and size. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary aliphatic amines, such as those introduced at the terminus of a synthetic oligonucleotide, to form a stable amide bond.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the successful labeling of amino-modified oligonucleotides with **Acid-PEG25-NHS ester**, including purification and characterization of the resulting conjugate.

Data Presentation

Table 1: Representative Quantitative Data for Acid-PEG25-NHS Ester Labeling of a 20-mer Amino-Modified

Oligonucleotide

Parameter	Value	Method of Analysis	Notes
Starting Oligonucleotide			
Scale of Synthesis	1 μ mol	-	
Purity (Crude)	~50-70%	Anion-Exchange HPLC	Purity can vary based on synthesis efficiency.
Conjugation Reaction			
Molar Excess of Acid-PEG25-NHS Ester	10-20 fold	-	A molar excess is used to drive the reaction to completion.
Reaction Time	2-4 hours	-	Reaction progress can be monitored by HPLC.
Conjugation Efficiency	>90%	RP-HPLC	Percentage of the starting oligonucleotide that is successfully conjugated.
Purified PEGylated Oligonucleotide			
Overall Yield (after purification)	30-50%	UV-Vis Spectroscopy (A260)	Yield is dependent on both conjugation and purification efficiencies.
Purity (Final Product)	>95%	Anion-Exchange HPLC	High purity is crucial for therapeutic applications.
Molecular Weight Confirmation	Expected Mass \pm 1 Da	Mass Spectrometry (ESI-MS)	Confirms the successful

conjugation of the
PEG moiety.

Note: The values presented in this table are representative and can vary depending on the specific oligonucleotide sequence, the efficiency of the synthesis and purification steps, and the precise reaction conditions.

Experimental Protocols

Preparation of Reagents

- **Amino-Modified Oligonucleotide:** The oligonucleotide should be synthesized with a primary amine modification, typically at the 5' or 3' terminus using an appropriate amino-modifier phosphoramidite. Following synthesis and deprotection, the oligonucleotide should be purified to remove failure sequences and other impurities. A common initial purification step is desalting or cartridge purification. For higher purity, HPLC is recommended. The purified oligonucleotide should be quantified by UV-Vis spectrophotometry at 260 nm.
- **Acid-PEG25-NHS Ester Solution:** The **Acid-PEG25-NHS ester** is moisture-sensitive and should be stored at -20°C with a desiccant. Immediately before use, dissolve the required amount in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of approximately 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
- **Conjugation Buffer:** A non-amine containing buffer with a pH of 8.0-9.0 is required for the conjugation reaction. A commonly used buffer is 0.1 M sodium bicarbonate or sodium borate buffer. Avoid buffers containing primary amines like Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.

Protocol for Labeling Oligonucleotide with Acid-PEG25-NHS Ester

- **Dissolve the Amino-Modified Oligonucleotide:** Dissolve the purified and lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.

- **Add Acid-PEG25-NHS Ester:** Add a 10- to 20-fold molar excess of the freshly prepared **Acid-PEG25-NHS ester** solution to the oligonucleotide solution. The volume of the DMSO or DMF should not exceed 10% of the total reaction volume.
- **Incubate:** Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the extent of conjugation.
- **Quench the Reaction (Optional):** The reaction can be quenched by adding an amine-containing buffer, such as Tris, to consume any unreacted NHS ester.

Purification of the PEGylated Oligonucleotide

Purification is a critical step to remove unreacted oligonucleotide, excess **Acid-PEG25-NHS ester**, and hydrolyzed PEG. A combination of methods is often employed for optimal purity.

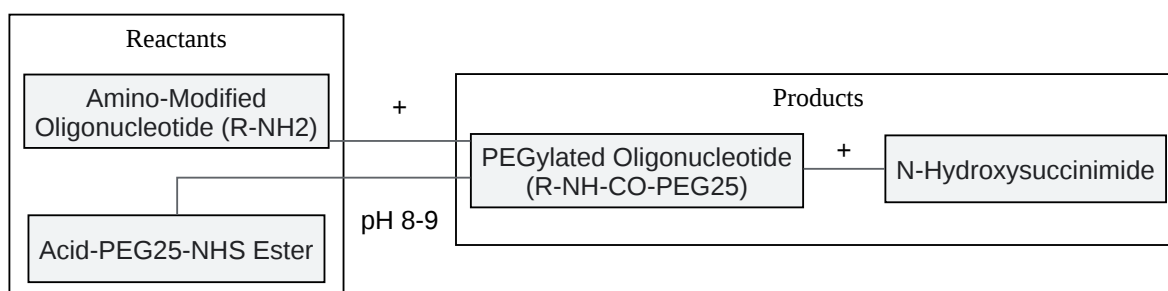
- **Ethanol Precipitation:** This is a simple first step to remove the bulk of the unreacted PEG and salts. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide conjugate. Wash the pellet with 70% ethanol and air-dry.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the most effective method for obtaining high-purity PEGylated oligonucleotides.
 - **Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC):** This technique separates the PEGylated oligonucleotide from the unconjugated oligonucleotide based on the increased hydrophobicity imparted by the PEG chain.
 - **Anion-Exchange HPLC (AEX-HPLC):** This method separates based on the overall charge of the molecule. The PEGylated oligonucleotide will have a slightly different charge-to-mass ratio compared to the unlabeled oligonucleotide.
- **Desalting:** After HPLC purification, the collected fractions should be desalted using methods like size-exclusion chromatography (e.g., gel filtration columns) or ultrafiltration to remove salts from the HPLC mobile phase.

Characterization of the PEGylated Oligonucleotide

- **Purity Analysis:** The purity of the final product should be assessed by analytical AEX-HPLC or IP-RP-HPLC. A single, sharp peak corresponding to the PEGylated oligonucleotide is indicative of high purity.
- **Molecular Weight Confirmation:** The molecular weight of the conjugated oligonucleotide should be confirmed by mass spectrometry, typically Electrospray Ionization Mass Spectrometry (ESI-MS), to verify the addition of the PEG25 moiety.
- **Quantification:** The concentration of the final purified PEGylated oligonucleotide is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Visualizations

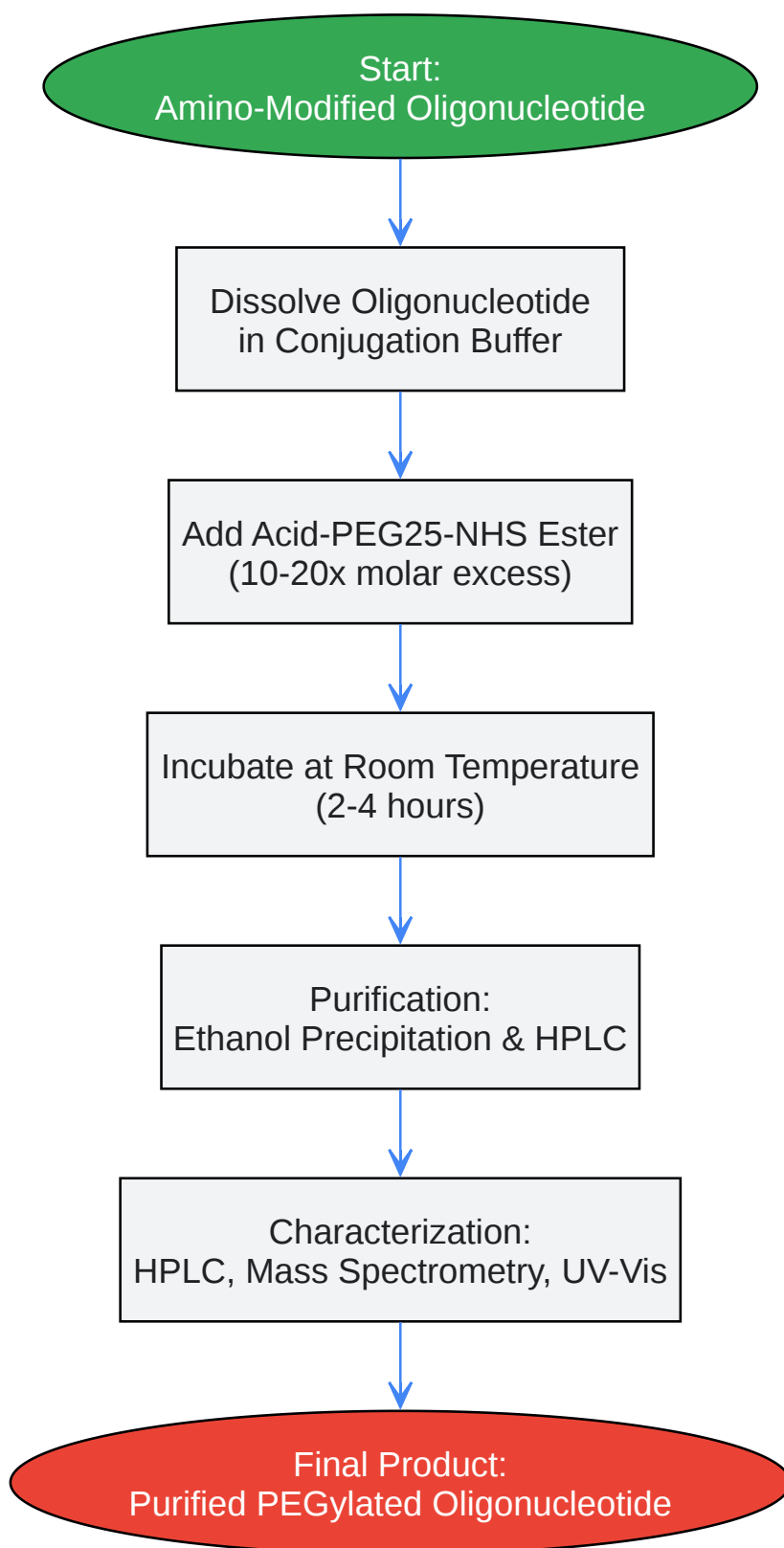
Reaction Scheme



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Caption: Reaction of an amino-modified oligonucleotide with **Acid-PEG25-NHS ester**.

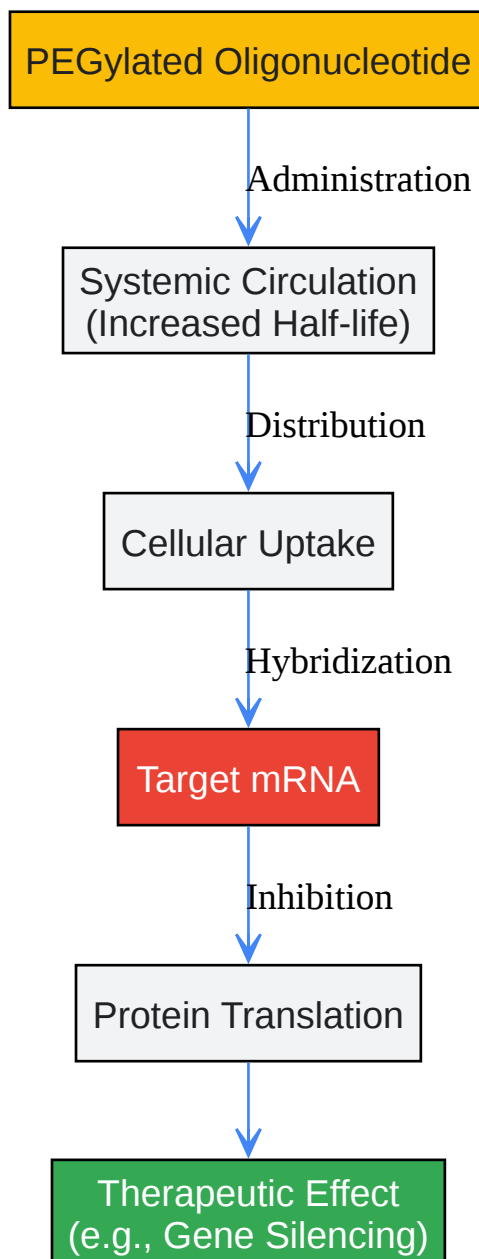
Experimental Workflow



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Caption: Workflow for labeling oligonucleotides with **Acid-PEG25-NHS ester**.

Signaling Pathway/Application Concept



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Caption: Conceptual pathway for an antisense PEGylated oligonucleotide.

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